2-Methyl-2-azaspiro[3.3]heptan-6-amine hydrochloride
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Overview
Description
2-Methyl-2-azaspiro[3.3]heptan-6-amine hydrochloride is a chemical compound with the molecular formula C7H14N2·HCl. It is known for its unique spirocyclic structure, which consists of a seven-membered ring fused to a three-membered ring, with an amine group attached to the six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-azaspiro[33]heptan-6-amine hydrochloride typically involves the reaction of a suitable precursor with an amine source under controlled conditionsThe reaction conditions often include the use of solvents such as dichloromethane (DCM) and methanol (MeOH), with purification achieved through techniques like flash silica chromatography .
Industrial Production Methods
In an industrial setting, the production of 2-Methyl-2-azaspiro[3.3]heptan-6-amine hydrochloride may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving automated systems for reaction monitoring and product isolation .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-azaspiro[3.3]heptan-6-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amine derivatives .
Scientific Research Applications
2-Methyl-2-azaspiro[3.3]heptan-6-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methyl-2-azaspiro[3.3]heptan-6-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-azaspiro[3.3]heptan-6-one hydrochloride
- 2-Oxa-6-azaspiro[3.3]heptane
- 2-Methyl-2-azaspiro[3.3]heptan-6-amine dihydrochloride
Uniqueness
2-Methyl-2-azaspiro[3.3]heptan-6-amine hydrochloride is unique due to its specific spirocyclic structure and the presence of an amine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it offers a unique balance of stability and reactivity, which is advantageous in both research and industrial contexts .
Properties
Molecular Formula |
C7H15ClN2 |
---|---|
Molecular Weight |
162.66 g/mol |
IUPAC Name |
2-methyl-2-azaspiro[3.3]heptan-6-amine;hydrochloride |
InChI |
InChI=1S/C7H14N2.ClH/c1-9-4-7(5-9)2-6(8)3-7;/h6H,2-5,8H2,1H3;1H |
InChI Key |
XTBMLECWUPESRZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(C1)CC(C2)N.Cl |
Origin of Product |
United States |
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